3-(Chloromethyl)benzoic acid 3-(Chloromethyl)benzoic acid 3-(Chloromethyl)benzoic acid (m-Chloromethylbenzoic acid) is a meta-substituted benzoic acid derivative. Correlations between Hammett substituent constants and calculated dipole moments and molecular transform and normalized molecular moment structure indices for m-chloromethylbenzoic acid was investigated. Hammett constants were observed to be linearly related only to the normalized charge moment index.

Brand Name: Vulcanchem
CAS No.: 31719-77-4
VCID: VC21147648
InChI: InChI=1S/C8H7ClO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2,(H,10,11)
SMILES: C1=CC(=CC(=C1)C(=O)O)CCl
Molecular Formula: C8H7ClO2
Molecular Weight: 170.59 g/mol

3-(Chloromethyl)benzoic acid

CAS No.: 31719-77-4

Cat. No.: VC21147648

Molecular Formula: C8H7ClO2

Molecular Weight: 170.59 g/mol

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3-(Chloromethyl)benzoic acid - 31719-77-4

Specification

Description 3-(Chloromethyl)benzoic acid (m-Chloromethylbenzoic acid) is a meta-substituted benzoic acid derivative. Correlations between Hammett substituent constants and calculated dipole moments and molecular transform and normalized molecular moment structure indices for m-chloromethylbenzoic acid was investigated. Hammett constants were observed to be linearly related only to the normalized charge moment index.

CAS No. 31719-77-4
Molecular Formula C8H7ClO2
Molecular Weight 170.59 g/mol
IUPAC Name 3-(chloromethyl)benzoic acid
Standard InChI InChI=1S/C8H7ClO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2,(H,10,11)
Standard InChI Key PBSUMBYSVFTMNG-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C(=O)O)CCl
Canonical SMILES C1=CC(=CC(=C1)C(=O)O)CCl

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